Crystal Packing and Solid-State Organization vs. Riluzole (-OCF3) and 6-Methoxy (-OCH3) Analogs
A 2025 crystallographic study directly comparing the 6-substituted fluoromethyl ethers of 2-aminobenzothiazole reveals that the packing of hydrogen-bonded dimers varies significantly within the series. The 6-(difluoromethoxy) compound (1b) exhibits a distinct pattern of molecular organization compared to Riluzole (1a, -OCF3) and the 6-methoxy analog (1d) due to the differing 'fluorous character' and interactions of the -OCHF2 group [1]. The cell parameters for the difluoromethoxy analog were determined to be a=18.7483 Å, b=7.9725 Å, c=11.9698 Å, β=101.366°, with a cell volume of 1754.05 ų, crystallizing in the P 1 21/c 1 space group [1].
| Evidence Dimension | Crystal structure and unit cell parameters |
|---|---|
| Target Compound Data | Unit cell volume: 1754.05 ų; Space group: P 1 21/c 1; a=18.7483 Å, b=7.9725 Å, c=11.9698 Å, β=101.366° [1]. |
| Comparator Or Baseline | Riluzole (6-OCF3) and 6-Methoxy analog (6-OCH3). Packing of dimers varies, with molecular organization controlled by a combination of hydrogen bonding, aromatic interactions, and segregation of fluorous/non-fluorous domains [1]. |
| Quantified Difference | The packing pattern is unique to each analog (1a-1d), demonstrating that the -OCHF2 group directs a distinct solid-state arrangement not observed for the -OCF3 or -OCH3 derivatives. |
| Conditions | Single-crystal X-ray diffraction at 150 K using GaKα radiation (λ=1.34139 Å). |
Why This Matters
Differences in crystal packing directly influence a compound's melting point, solubility, and stability, which are critical factors in formulating a compound for biological assays and drug development.
- [1] Al Ahmad, A. R.; Maris, T.; Wuest, J. D. ArOCF3, ArOCHF2, ArOCH2F, and ArOCH3: What the F Does to Control the Crystallization of Riluzole and Analogous Fluoromethyl Ethers. Cryst. Growth Des. 2025, 25, 15, 6408-6420. (Data from Crystallography Open Database entry 4519507). View Source
